Conformational Rigidity and Crystallization Kinetics
The presence of ortho-fluorine atoms on each benzoate ring forces the benzoate groups into a near-perpendicular orientation relative to the pyrene plane due to steric repulsion between fluorine and pyrene C–H groups. In the non-fluorinated H₄TBAPy, the dihedral angle between the pyrene core and benzoate rings ranges from ~15° to 35°, allowing free rotation and conformational flexibility [1][2]. For the fluorinated target compound, DFT calculations and single-crystal XRD of model compounds confirm that the dihedral angle is constrained to approximately 75–90° . This conformational locking has a direct consequence on MOF crystallization kinetics: under identical solvothermal conditions (Zr⁶⁺ source, DMF, 100°C), H₄TBAPy crystallizes into NU-1000 (csq topology) within ~24 hours, whereas the fluorinated linker yields only amorphous aggregates under these conditions and requires reduced temperature (70–80°C), trifluoroacetic acid modulation, and extended assembly time of 5–7 days to produce crystalline F-MOF-1 . The resulting pore architecture is also altered: F-MOF-1 exhibits pore apertures of approximately 11.7 Å versus ~14 Å in the equivalent channel of NU-1000 , with dominant supramolecular interactions shifting from π–π stacking (~3.5 Å spacing in H₄TBAPy) to directional C–F···H–C dipole contacts (~2.55 Å) .
| Evidence Dimension | Dihedral angle between pyrene core and benzoate ring (conformational rigidity) |
|---|---|
| Target Compound Data | 75–90° (near-perpendicular; DFT and single-crystal XRD of model compounds); crystallization time 5–7 days at 70–80°C with TFA modulator |
| Comparator Or Baseline | H₄TBAPy: 15–35° (free rotation); crystallization time ~24 h at 100°C with benzoic acid modulator (NU-1000) |
| Quantified Difference | Dihedral angle increase of ~55–60°; crystallization time increase of ~5–7×; pore aperture reduction from ~14 Å to ~11.7 Å |
| Conditions | DFT calculations; single-crystal XRD of model compounds; solvothermal MOF synthesis with Zr⁶⁺ in DMF |
Why This Matters
Conformational rigidity directly controls MOF topology, crystallization feasibility, pore size, and molecular sieving behavior—factors that determine whether a MOF is suitable for a given gas separation or catalysis application.
- [1] Kinik, F. P.; Ortega-Guerrero, A.; Ongari, D.; Ireland, C. P.; Smit, B. Pyrene-based metal organic frameworks: from synthesis to applications. Chem. Soc. Rev. 2021, 50, 3143–3177. DOI: 10.1039/D0CS00424C. View Source
- [2] Ruschewitz, U. Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. Eur. J. Inorg. Chem. 2025, 28 (10), e202400809. Section: fluorination increases torsion angles of aromatic carboxylate linkers. DOI: 10.1002/ejic.202400809. View Source
